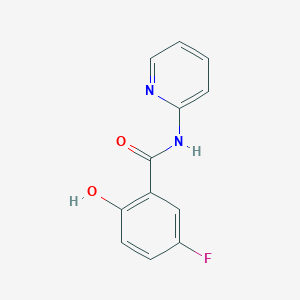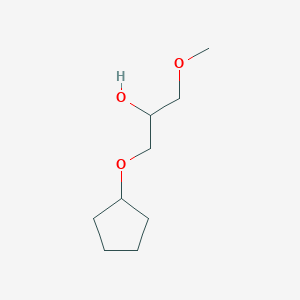![molecular formula C20H13N B14207376 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-16-3](/img/structure/B14207376.png)
2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is a member of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through various pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The specific pathways depend on the context of its application, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different position of the methyl group.
2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Contains a methoxy group instead of a methyl group.
Uniqueness
The unique positioning of the methyl group in 2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile affects its chemical properties and reactivity. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry .
Propiedades
Número CAS |
823227-16-3 |
|---|---|
Fórmula molecular |
C20H13N |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
2-[6-(2-methylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13N/c1-17-10-6-7-12-18(17)11-4-2-3-5-13-19-14-8-9-15-20(19)16-21/h2-3,6-10,12,14-15H,1H3 |
Clave InChI |
UCWZNZRLCLHSDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)


![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)

![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

